Traceless Tertiary Amine Payload Release
MC-Val-Cit-PAB-indibulin utilizes a quaternary ammonium–based bioreversible linkage that permits the chemoselective conjugation and traceless intracellular release of tertiary amine–containing payloads, a capability not achievable with conventional Val-Cit-PAB linkers that rely on amide or carbamate bonds [1]. The Staben et al. study demonstrated that this linkage technology enabled successful conjugation of 12 complex tertiary amine–containing molecules with diverse reactive functional groups, and the resulting ADCs were effective and stable both in vitro and in vivo [1]. In contrast, standard MC-Val-Cit-PAB-MMAE conjugates employ a carbamate linkage to the secondary amine of MMAE, a chemistry incompatible with tertiary amine payloads such as indibulin .
| Evidence Dimension | Linker-payload conjugation chemistry and tertiary amine compatibility |
|---|---|
| Target Compound Data | Quaternary ammonium–based bioreversible linkage enables conjugation of tertiary amine–containing indibulin; traceless release upon lysosomal processing [1] |
| Comparator Or Baseline | Conventional MC-Val-Cit-PAB linker (used with MMAE, SN-38) requires primary or secondary amine for amide/carbamate bond formation; incompatible with tertiary amines |
| Quantified Difference | Qualitative difference: tertiary amine conjugation enabled vs. not feasible |
| Conditions | Linker design and payload conjugation chemistry context |
Why This Matters
This linkage chemistry expands the repertoire of ADC payloads to include tertiary amine–containing tubulin inhibitors like indibulin that would otherwise be inaccessible for targeted delivery.
- [1] Staben LR, Koenig SG, Lehar SM, et al. Targeted drug delivery through the traceless release of tertiary and heteroaryl amines from antibody-drug conjugates. Nat Chem. 2016;8(12):1112-1119. View Source
